molecular formula C10H12BrFN2 B1375271 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine CAS No. 1466153-77-4

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine

Cat. No.: B1375271
CAS No.: 1466153-77-4
M. Wt: 259.12 g/mol
InChI Key: VDBUNRIDDJUGDS-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted phenyl derivatives.

    Oxidation Products: Azetidinones.

    Reduction Products: Amines.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine has several scientific research applications:

Comparison with Similar Compounds

    1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-2-one: A related compound with a carbonyl group at the 2-position.

    1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine: A five-membered ring analog.

    1-[(3-Bromo-4-fluorophenyl)methyl]piperidine: A six-membered ring analog.

Uniqueness: 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for developing new pharmaceuticals and materials .

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBUNRIDDJUGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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